molecular formula C25H29N5O2 B2463995 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 923257-71-0

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Número de catálogo: B2463995
Número CAS: 923257-71-0
Peso molecular: 431.54
Clave InChI: VOZNGABCMBCDIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (CAS: 923680-16-4, molecular formula: C20H27N5O, molecular weight: 353.46 g/mol) features a pyrimidine core substituted with a methyl group at position 4. The piperazine ring at position 2 is functionalized with a 3,5-dimethylbenzoyl group, while position 4 is linked to a 4-methoxyphenylamine moiety.

Propiedades

IUPAC Name

(3,5-dimethylphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-17-13-18(2)15-20(14-17)24(31)29-9-11-30(12-10-29)25-26-19(3)16-23(28-25)27-21-5-7-22(32-4)8-6-21/h5-8,13-16H,9-12H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZNGABCMBCDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a synthetic organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and potential clinical implications.

Chemical Structure

The chemical formula of the compound is C23H26N4O2C_{23}H_{26}N_4O_2. Its structural components include:

  • A piperazine moiety which is often associated with central nervous system activity.
  • A pyrimidine ring that may confer additional biological properties.
  • Aromatic groups that enhance lipophilicity and receptor binding.

Research indicates that this compound may exert its effects through multiple mechanisms, primarily involving interactions with G protein-coupled receptors (GPCRs) and other molecular targets.

Receptor Binding Affinity

Studies have shown that similar compounds exhibit significant affinity for dopamine receptors, particularly the D3 subtype. For instance, a related piperazine analog demonstrated a 66-fold higher affinity for human D3 receptors compared to D2 receptors, with a dissociation constant (K_d) of approximately 1.2 nM . This suggests that the compound may similarly target dopamine pathways, potentially influencing mood and cognition.

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity Description
Dopaminergic Activity Potential modulation of dopamine receptor activity, particularly D3 receptors .
Antidepressant Effects Related compounds have shown promise in alleviating symptoms of depression and anxiety disorders .
Antitumor Properties Some pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines .
Neuroprotective Effects Potential to protect neuronal cells from apoptosis in models of neurodegenerative diseases .

Case Studies and Research Findings

  • Dopamine Receptor Interaction : In vitro studies using radiolabeled analogs demonstrated specific binding to dopamine receptors in brain tissue samples from rats and monkeys, indicating a possible role in modulating dopaminergic signaling pathways .
  • Antidepressant Efficacy : Clinical trials on similar compounds have reported significant improvements in depressive symptoms in patients resistant to conventional treatments. The mechanism is hypothesized to involve enhanced dopaminergic transmission .
  • Cytotoxicity Against Cancer Cells : Research on structurally related pyrimidines has shown selective cytotoxicity against breast cancer cell lines, suggesting a potential pathway for therapeutic development in oncology .

Aplicaciones Científicas De Investigación

Molecular Formula

The molecular formula for the compound is C23H30N4O2C_{23}H_{30}N_{4}O_{2} with a molecular weight of approximately 398.52 g/mol.

Structural Features

The compound features:

  • A pyrimidine ring that is known for its role in nucleic acids.
  • A piperazine moiety, often associated with various pharmacological activities.
  • A methoxyphenyl group that may enhance lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds similar to 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine exhibit significant anticancer activity. The mechanism often involves the inhibition of specific protein kinases and other cellular pathways critical for cancer cell proliferation.

Case Study: Protein Kinase Inhibition

A study conducted on derivatives of the compound demonstrated its effectiveness in inhibiting certain protein kinases involved in cancer progression. The results showed a promising IC50 value, indicating strong potency against specific cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that it exhibits inhibitory effects against various bacterial strains by targeting enzymes such as acetylcholinesterase and urease.

Data Table: Antimicrobial Activity

CompoundActivity TypeTargetIC50 (µM)
Compound AAntibacterialAChE Inhibition15.62
Compound BAntimicrobialUrease Inhibition0.18

Enzyme Inhibition

The structural components of the compound suggest potential enzyme inhibition capabilities. Specifically, studies have indicated that it may inhibit tyrosinase, which plays a crucial role in melanin production. This inhibition could have applications in treating hyperpigmentation disorders.

Key Findings on Enzyme Inhibition

  • Compounds with similar structures have shown competitive inhibition against tyrosinase with IC50 values lower than standard inhibitors like kojic acid .

Synthesis Overview

  • Starting Materials : The synthesis begins with piperazine derivatives and substituted benzoyl chlorides.
  • Reactions : Key reactions include acylation and cyclization steps to form the pyrimidine structure.
  • Purification : Final products are purified using chromatography techniques to ensure high purity suitable for biological testing .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for further development as a therapeutic agent. Its potential applications span across:

  • Cancer therapy : Targeting specific kinases involved in tumor growth.
  • Antimicrobial treatments : Addressing resistant bacterial strains.
  • Cosmetic formulations : As an active ingredient for skin lightening products due to its tyrosinase inhibition properties.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Pyrimidine vs. Quinoline Derivatives
  • Target Compound : Pyrimidine core with methyl and piperazine-benzoyl substituents.
  • Quinoline Analogs (D6–D12, ): Larger aromatic quinoline cores with varied substituents (e.g., methoxy, trifluoromethyl, halogens). The quinoline system may enhance planar stacking but increases molecular weight (e.g., D12: ~500 g/mol) compared to the target compound (353.46 g/mol) .
Pyrimidine vs. Triazine Derivatives
  • Triazine Analogs (): 1,3,5-Triazine core with three nitrogen atoms, creating an electron-deficient system. The target compound’s pyrimidine core (two nitrogen atoms) offers a less electron-deficient environment .

Substituent Effects

Piperazine-Linked Groups
  • Target Compound : 3,5-Dimethylbenzoyl group (electron-donating methyl groups) on piperazine.
  • Sulfonyl Analogs (G868-1212, ): A 4-ethoxy-3,5-dimethylbenzenesulfonyl group replaces benzoyl.
Aromatic Amine Modifications
  • Target Compound : 4-Methoxyphenylamine at position 3.
  • Sulfonamide Analogs (): Compounds like N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide introduce sulfonamide linkers, which may improve metabolic stability but reduce membrane permeability due to increased polarity .

Physicochemical Properties

Compound Type Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound () Pyrimidine 3,5-Dimethylbenzoyl, 4-methoxyphenyl 353.46 Moderate lipophilicity, planar aromaticity
Quinoline D12 () Quinoline 3,5-Difluorophenyl, hydroxybenzamide ~500 High molecular weight, enhanced π-stacking
Triazine () 1,3,5-Triazine 4-Fluorophenyl, 4-methylpiperidino ~300–350 Electron-deficient core, halogen effects
G868-1212 () Pyrimidine Benzenesulfonyl, ethoxy 511.64 High solubility, strong electron withdrawal

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine?

Methodological Answer:
The synthesis involves multi-step heterocyclic chemistry. Key steps include:

  • Pyrimidine core formation : Condensation of 6-methyl-4-chloropyrimidine with 4-methoxyaniline under Buchwald-Hartwig amination conditions (Pd catalysis) to introduce the N-(4-methoxyphenyl) group .
  • Piperazine functionalization : Reacting 1-(3,5-dimethylbenzoyl)piperazine with the pyrimidine intermediate via nucleophilic aromatic substitution (SNAr), optimized using polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) yield >90% purity. Critical parameters include stoichiometric control of piperazine derivatives to avoid dimerization .

Advanced: How can 3D-QSAR modeling guide structural optimization for enhanced bioactivity?

Methodological Answer:
3D-QSAR requires:

  • Dataset preparation : Collect IC50 values of analogs (e.g., triazine/pyrimidine derivatives with substituted piperazines) from antileukemic or kinase inhibition assays .
  • Alignment and descriptor generation : Align molecules using the pyrimidine core as a template. Compute steric/electrostatic fields with CoMFA or CoMSIA.
  • Validation : Split data into training/test sets (80:20), ensuring R² > 0.8 and Q² > 0.4. Use cross-validation to identify critical regions (e.g., bulky substituents at the 3,5-dimethylbenzoyl group enhance receptor binding ).

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • 1^1H/13^13C NMR : Verify substituent integration (e.g., methoxy singlet at δ 3.8 ppm, piperazine protons at δ 2.5–3.5 ppm) and absence of unreacted intermediates .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error.
  • X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the piperazine-pyrimidine conformation ).

Advanced: How to resolve contradictions in bioactivity data across polymorphic forms?

Methodological Answer:

  • Polymorph screening : Use solvent evaporation (e.g., acetone/water) or slurry conversion to isolate forms. Characterize via PXRD and DSC .
  • Bioactivity assays : Test each polymorph against target enzymes (e.g., kinase panels) under standardized conditions.
  • Structural analysis : Correlate activity differences with conformational changes (e.g., dihedral angle variations in the piperazine ring altering binding pocket compatibility ).

Basic: What in vitro assays are suitable for initial biological profiling?

Methodological Answer:

  • Kinase inhibition : Screen against 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on leukemia cell lines (e.g., K562, HL-60), with IC50 determination via nonlinear regression .
  • Solubility/logP : Use shake-flask (HPLC-UV) and computational tools (e.g., SwissADME) to prioritize analogs for in vivo studies .

Advanced: How do substituent variations on the piperazine ring impact SAR?

Methodological Answer:

  • Electron-withdrawing groups (e.g., CF3_3) : Enhance metabolic stability but reduce solubility. Compare with methyl/methoxy analogs in pharmacokinetic studies .
  • Bulkier substituents (e.g., 4-fluorophenyl) : Improve target selectivity (e.g., 10-fold higher activity against PI3Kα vs. PI3Kγ) due to steric hindrance in off-target binding pockets .
  • Synthetic strategies : Use parallel synthesis to generate a library of piperazine derivatives (e.g., 20+ analogs) for systematic SAR analysis .

Basic: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment .
  • Western blotting : Quantify phosphorylation inhibition (e.g., p-Akt for PI3K inhibitors) at IC50 concentrations.
  • Knockdown/rescue experiments : Use siRNA to confirm phenotype specificity .

Advanced: What computational tools predict metabolic liabilities?

Methodological Answer:

  • CYP450 metabolism : Simulate with StarDrop or Schrödinger’s ADMET Predictor. Prioritize analogs resistant to CYP3A4/2D6 .
  • Reactive metabolite screening : Use GLORY-X to flag toxicophores (e.g., methylenedioxy groups prone to epoxidation) .
  • In silico toxicity : Derek Nexus for mutagenicity alerts (e.g., nitrenium ion formation from aniline derivatives) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.